molecular formula C14H9NO3S B6390728 5-[Benzo(B)thiophen-2-YL]-2-hydroxynicotinic acid CAS No. 1261985-08-3

5-[Benzo(B)thiophen-2-YL]-2-hydroxynicotinic acid

Cat. No.: B6390728
CAS No.: 1261985-08-3
M. Wt: 271.29 g/mol
InChI Key: YVDFJFBBRSSJPX-UHFFFAOYSA-N
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Description

5-[Benzo(B)thiophen-2-YL]-2-hydroxynicotinic acid is a heterocyclic compound that features a benzothiophene moiety fused with a nicotinic acid derivativeThe benzothiophene ring system is known for its diverse biological activities, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzo(B)thiophen-2-YL]-2-hydroxynicotinic acid typically involves the construction of the benzothiophene core followed by its functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for benzothiophene derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-[Benzo(B)thiophen-2-YL]-2-hydroxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-[Benzo(B)thiophen-2-YL]-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3S/c16-13-10(14(17)18)5-9(7-15-13)12-6-8-3-1-2-4-11(8)19-12/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDFJFBBRSSJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CNC(=O)C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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